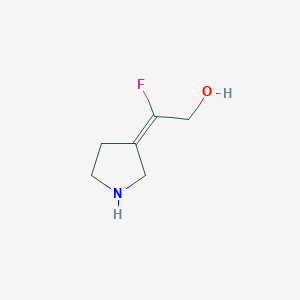
2-Fluoro-2-(pyrrolidin-3-ylidene)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-2-(pyrrolidin-3-ylidene)ethan-1-ol is a chemical compound with the molecular formula C6H10FNO and a molecular weight of 131.15 g/mol It is characterized by the presence of a fluorine atom, a pyrrolidine ring, and an ethan-1-ol group
Méthodes De Préparation
The synthesis of 2-Fluoro-2-(pyrrolidin-3-ylidene)ethan-1-ol typically involves the reaction of pyrrolidine derivatives with fluorinated reagents under controlled conditions. One common method involves the use of hydrogen-bond-assisted azomethine ylides, which undergo a formal Huisgen 1,3-dipolar cycloaddition with β-bromo-β-nitrostyrenes to afford highly substituted pyrrolidin-2-ylidene derivatives . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-Fluoro-2-(pyrrolidin-3-ylidene)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-Fluoro-2-(pyrrolidin-3-ylidene)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a versatile building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of fluorinated compounds on biological systems.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Fluoro-2-(pyrrolidin-3-ylidene)ethan-1-ol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the pyrrolidine ring allows it to bind to various receptors and enzymes, potentially modulating their activity. This can lead to changes in cellular processes and physiological responses .
Comparaison Avec Des Composés Similaires
2-Fluoro-2-(pyrrolidin-3-ylidene)ethan-1-ol can be compared with other similar compounds such as:
- 2-Fluoro-2-(pyrrolidin-2-ylidene)ethan-1-ol
- 2-Fluoro-2-(pyrrolidin-4-ylidene)ethan-1-ol
- 2-Fluoro-2-(pyrrolidin-3-ylidene)propan-1-ol These compounds share similar structural features but differ in the position of the fluorine atom or the length of the carbon chain. The unique combination of the fluorine atom and the pyrrolidine ring in this compound gives it distinct chemical and biological properties .
Activité Biologique
2-Fluoro-2-(pyrrolidin-3-ylidene)ethan-1-ol is a novel organic compound with potential biological applications. Its unique structure, characterized by the presence of a fluorine atom and a pyrrolidine ring, suggests diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
The chemical formula for this compound is C6H10FNO with a molecular weight of 131.15 g/mol. The IUPAC name is (2E)-2-fluoro-2-pyrrolidin-3-ylideneethanol, and it can be represented by the following structural formula:
| Property | Value |
|---|---|
| Chemical Formula | C₆H₁₀FNO |
| Molecular Weight | 131.15 g/mol |
| IUPAC Name | (2E)-2-fluoro-2-pyrrolidin-3-ylideneethanol |
| Appearance | Powder |
| Storage Temperature | 4 °C |
Antimicrobial Activity
Recent studies have indicated that compounds related to this compound exhibit antimicrobial properties, particularly against Gram-positive bacteria. For instance, derivatives of similar structures have shown varying degrees of effectiveness against pathogens such as Staphylococcus aureus and Enterococcus faecalis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 µg/mL |
| Compound B | E. faecalis | 64 µg/mL |
| 5-Fluorobenzimidazole derivative | C. difficile | 32 µg/mL |
Anticancer Activity
The anticancer potential of compounds related to this compound has also been explored. In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, including non-small cell lung adenocarcinoma (A549). For example, certain derivatives reduced cell viability significantly compared to controls .
Table 2: Anticancer Activity Against A549 Cells
| Compound | Viability (%) | p-value |
|---|---|---|
| Control | 100 | - |
| Compound C | 63.4 | < 0.05 |
| Compound D | 21.2 | < 0.001 |
Case Studies
In one notable case study, researchers synthesized a series of pyrrolidine derivatives and evaluated their anticancer activity using MTT assays on A549 cells. The results indicated that specific substitutions on the pyrrolidine ring significantly enhanced cytotoxicity, suggesting that structural modifications could optimize therapeutic efficacy .
Another study examined the anti-inflammatory properties of similar compounds, highlighting their potential in treating conditions like arthritis due to their ability to inhibit pro-inflammatory cytokines .
Propriétés
Numéro CAS |
1820749-02-7 |
|---|---|
Formule moléculaire |
C6H10FNO |
Poids moléculaire |
131.15 g/mol |
Nom IUPAC |
2-fluoro-2-pyrrolidin-3-ylideneethanol |
InChI |
InChI=1S/C6H10FNO/c7-6(4-9)5-1-2-8-3-5/h8-9H,1-4H2 |
Clé InChI |
MAXRSCWKEBTMFR-UHFFFAOYSA-N |
SMILES |
C1CNCC1=C(CO)F |
SMILES canonique |
C1CNCC1=C(CO)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















